3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions:
Formation of the Pyrrol-2-One Core: The initial step involves the formation of the pyrrol-2-one core through a cyclization reaction. This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at position 3 can be introduced via a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be introduced through Friedel-Crafts acylation reactions using the corresponding acyl chlorides and aluminum chloride as a catalyst.
Addition of the Propoxy and Propenyloxy Groups: The propoxy and propenyloxy groups can be added via etherification reactions using the corresponding alcohols and a strong base such as sodium hydride.
Final Assembly: The final step involves the coupling of the pyridin-3-ylmethyl group to the pyrrol-2-one core, which can be achieved through a nucleophilic substitution reaction using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, sodium hydride for etherification.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Esterification: Formation of esters.
Scientific Research Applications
3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **3-HYDROXY-4-(3-METHYL-4-ETHOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- **3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H30N2O5/c1-4-15-36-24-11-8-22(9-12-24)27-26(28(33)23-10-13-25(20(3)17-23)37-16-5-2)29(34)30(35)32(27)19-21-7-6-14-31-18-21/h4,6-14,17-18,27,33H,1,5,15-16,19H2,2-3H3/b28-26+ |
InChI Key |
NJMWPQVZFQTISH-BYCLXTJYSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)OCC=C)O)C |
Origin of Product |
United States |
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